ethyl 4-(5-{(E)-2-[5-(acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl}furan-2-yl)benzoate
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Overview
Description
ETHYL 4-{5-[(1E)-2-CYANO-2-[5-ACETAMIDO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is a complex organic compound that features a variety of functional groups, including cyano, acetyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(1E)-2-CYANO-2-[5-ACETAMIDO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boron reagents with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{5-[(1E)-2-CYANO-2-[5-ACETAMIDO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
ETHYL 4-{5-[(1E)-2-CYANO-2-[5-ACETAMIDO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 4-{5-[(1E)-2-CYANO-2-[5-ACETAMIDO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and acetyl groups may play a role in binding to these targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-{5-[(1E)-2-CYANO-2-[5-ACETAMIDO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE: vs. : Both compounds share similar structures but may differ in their functional groups or substituents, leading to different chemical and biological properties.
Properties
Molecular Formula |
C25H19N3O4S2 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-2-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C25H19N3O4S2/c1-3-31-25(30)17-8-6-16(7-9-17)20-11-10-19(32-20)13-18(14-26)23-28-22(21-5-4-12-33-21)24(34-23)27-15(2)29/h4-13H,3H2,1-2H3,(H,27,29)/b18-13+ |
InChI Key |
FSUHJODEGUVJQF-QGOAFFKASA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=C(S3)NC(=O)C)C4=CC=CS4 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=C(S3)NC(=O)C)C4=CC=CS4 |
Origin of Product |
United States |
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